molecular formula C10H11N3O B2453670 1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-one CAS No. 941886-70-0

1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-one

Cat. No.: B2453670
CAS No.: 941886-70-0
M. Wt: 189.218
InChI Key: YQKBERUHRFHVMR-UHFFFAOYSA-N
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Description

7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1(2H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a fused ring system that includes both pyrazine and indazole moieties, making it a versatile scaffold for chemical modifications and biological activity studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of an air-stable cationic rhodium catalyst to facilitate tandem site-selective C–H activation and ring opening/cyclization reactions . Another approach employs transition-metal-free conditions for regioselective C–H amination, which has shown excellent functional group tolerance and high yields .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of continuous flow processes, can be applied to its production.

Chemical Reactions Analysis

Types of Reactions

7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield tetrahydro derivatives with different degrees of saturation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications .

Scientific Research Applications

7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1(2H)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the development of drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Indazole: A structurally related compound with a similar fused ring system.

    Pyrazine: Another related compound that shares the pyrazine moiety.

    1H-Pyrazole: A compound with a similar nitrogen-containing ring structure.

Uniqueness

7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1(2H)-one stands out due to its fused ring system that combines both pyrazine and indazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

7,8,9,10-tetrahydro-2H-pyrazino[1,2-b]indazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c14-10-9-7-3-1-2-4-8(7)12-13(9)6-5-11-10/h5-6H,1-4H2,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKBERUHRFHVMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN3C=CNC(=O)C3=C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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